色满-2-甲酰胺

概述

描述

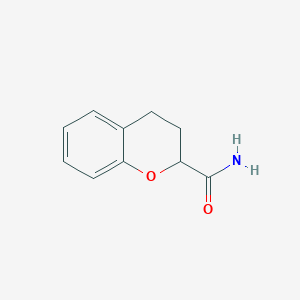

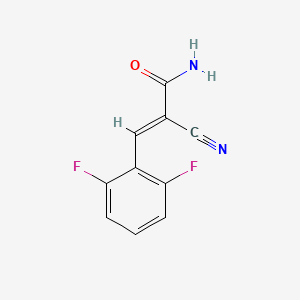

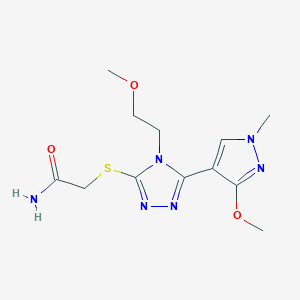

Chroman-2-carboxamide is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring structure

科学研究应用

作用机制

Target of Action

Chroman-2-carboxamide primarily targets Nuclear Factor Kappa B (NF-κB) . NF-κB is an inducible transcription factor involved in the regulation of many genes. It affects a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses .

Mode of Action

Chroman-2-carboxamide interacts with its target, NF-κB, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the NF-κB pathway, specifically inhibiting the TNF-α-induced expression of ICAM-1 on endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by Chroman-2-carboxamide is the NF-κB signaling pathway . When NF-κB is inhibited, it affects the transcription of genes involved in inflammatory and immune responses . This results in a decrease in the expression of ICAM-1 on endothelial cells, which plays a crucial role in inflammation .

Pharmacokinetics

The physico-chemical properties of chromone carboxamides, a class of compounds to which chroman-2-carboxamide belongs, are in accordance with the general requirements of drug development process .

Result of Action

The result of Chroman-2-carboxamide’s action is the inhibition of the TNF-α-induced expression of ICAM-1 on endothelial cells . This leads to a reduction in inflammation, as ICAM-1 plays a key role in the recruitment of leukocytes to the site of inflammation .

Action Environment

The action of Chroman-2-carboxamide can be influenced by various environmental factors. For instance, the presence of different substituents on the phenyl ring of the compound can significantly affect its inhibitory activities . .

生化分析

Biochemical Properties

Chroman-2-carboxamide, like other chroman derivatives, is involved in various biochemical reactions

Cellular Effects

Chroman-2-carboxamide has been shown to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Chroman-2-carboxamide is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Chroman-2-carboxamide vary with different dosages in animal models While some threshold effects have been observed in these studies, high doses may lead to toxic or adverse effects

Metabolic Pathways

Chroman-2-carboxamide is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Chroman-2-carboxamide within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.

准备方法

Synthetic Routes and Reaction Conditions: Chroman-2-carboxamide can be synthesized through various methods. One common approach involves the aminocarbonylation of 3-iodochromone in the presence of primary and secondary amines using atmospheric pressure of carbon monoxide as a carbonyl source . This reaction proceeds via a highly chemoselective aminocarbonylation process, often catalyzed by palladium with monodentate or bidentate phosphine ligands .

Industrial Production Methods: Industrial production of chroman-2-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: Chroman-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert chroman-2-carboxamide into chroman-2,4-dione derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the chroman ring.

Common Reagents and Conditions:

Oxidation: Palladium-catalyzed reactions using atmospheric pressure of carbon monoxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Chroman-2,4-dione derivatives.

Reduction: Reduced forms of chroman-2-carboxamide with modified functional groups.

Substitution: Substituted chroman-2-carboxamide derivatives with altered biological activities.

相似化合物的比较

Chroman-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

属性

IUPAC Name |

3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYJYAWBTFNDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action for Chroman-2-carboxamide derivatives against tuberculosis?

A1: While the exact mechanism is still under investigation, research suggests that certain Chroman-2-carboxamide derivatives exhibit anti-tubercular activity by inhibiting the enzyme tyrosine phosphatase PtpB in Mycobacterium tuberculosis. [] This enzyme plays a crucial role in the pathogen's virulence and survival within host cells. Specifically, compound N-((tert-butylcarbamoyl)(4-chlorophenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamide (referred to as 5d in the study) showed promising inhibitory activity against PtpB in silico and demonstrated potent activity against Mycobacterium tuberculosis H37Rv in vitro. []

Q2: How does the structure of Chroman-2-carboxamide derivatives relate to their anti-tubercular activity?

A2: Structure-activity relationship (SAR) studies are crucial to understanding how modifications to the Chroman-2-carboxamide scaffold affect its biological activity. Research indicates that the presence of specific substituents, such as fluorine at the 6-position of the chroman ring and various aryl groups at the 4-position of the phenyl ring linked to the carboxamide nitrogen, can significantly impact the compound's interaction with the target enzyme PtpB and consequently its anti-tubercular activity. [] Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.

Q3: What are some of the analytical techniques used to characterize Chroman-2-carboxamide derivatives?

A3: Various analytical techniques are employed to characterize and study these compounds. Common methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the arrangement of atoms within the molecule. [, ]

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []

- Mass spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. [, ]

- X-ray crystallography: This technique can be employed to determine the three-dimensional structure of the molecule when suitable crystals can be obtained, providing detailed insights into its geometry and potential interactions with biological targets. []

Q4: Have Chroman-2-carboxamide derivatives been investigated for applications beyond anti-tubercular activity?

A4: Yes, the Chroman-2-carboxamide scaffold has shown promise in other areas. For instance, researchers have explored the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides for their potential antimicrobial activity. [] Additionally, derivatives of 6-hydroxy-7-methoxy-4-chromanone and chroman-2-carboxamides have been synthesized and evaluated for their antioxidant properties. [] These studies highlight the versatility of the Chroman-2-carboxamide scaffold as a starting point for developing new therapeutic agents with diverse biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

![3-benzyl-7-{[2-(pyridin-2-yl)ethyl]amino}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2491415.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)